molecular formula C12H24N2O4 B15125274 Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

Cat. No.: B15125274
M. Wt: 260.33 g/mol
InChI Key: WJTUJLFAVAPQNV-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate (CAS: 2165435-43-6; C₁₂H₂₄N₂O₄) is a branched-chain amino acid derivative with a methyl ester at the carboxyl terminus and a substituted ethyl propionamide group at the ε-amino position of the lysine backbone . Its structure combines a polar amino group, an ethoxy-oxopropanamide moiety, and a hydrophobic hexanoate chain, enabling diverse applications in peptide synthesis, prodrug design, and polymer chemistry. The stereochemistry (2S configuration) is critical for its biological activity and compatibility with enzymatic systems .

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

InChI

InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3

InChI Key

WJTUJLFAVAPQNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NCCCCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate typically involves a multi-step process. One common method includes the reaction of 2-aminohexanoic acid with ethyl chloroformate to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and automated systems can optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate exerts its effects involves interactions with specific molecular targets. The amino and ethoxy groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Comparison
Compound Name Key Functional Groups Molecular Formula Key Structural Differences Reference
Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate Methyl ester, primary amine, ethoxy-oxopropanamide C₁₂H₂₄N₂O₄ Branched ethyl propionamide substituent
2-Acrylamido-6-(3-benzyloxy-pyridinone)hexanoic acid Acrylamido, benzyloxy-pyridinone, carboxylic acid C₂₃H₂₅N₃O₅ Aromatic pyridinone ring; acrylamido group
3-(Hexadecyloxy)-2-methoxypropanoic acid Long alkyl chain (C₁₆), methoxy, carboxylic acid C₂₀H₄₀O₄ Linear hydrophobic tail; no amino group
(S)-Allyl 2-amino-6-(Boc-amino)hexanoate hydrochloride Allyl ester, Boc-protected amine, hydrochloride salt C₁₅H₂₇N₃O₄⁺Cl⁻ Allyl ester; Boc protection enhances stability

Key Observations :

  • The target compound’s ethoxy-oxopropanamide group distinguishes it from acrylamido (e.g., ) or Boc-protected derivatives (e.g., ), influencing steric bulk and hydrogen-bonding capacity.
  • Unlike 3-(hexadecyloxy)-2-methoxypropanoic acid , the target lacks long alkyl chains, resulting in lower hydrophobicity and enhanced solubility in polar solvents.
Physical and Chemical Properties
Property Methyl 2-amino-6-[(1-ethoxy...)hexanoate 2-Acrylamido-6-(pyridinone)hexanoic acid 3-(Hexadecyloxy)-2-methoxypropanoic acid (S)-Allyl 2-amino-6-(Boc-amino)hexanoate
Molecular Weight 260.33 g/mol 423.46 g/mol 344.53 g/mol 345.85 g/mol (free base)
Solubility Polar solvents (e.g., methanol, DMF) Moderate in DMSO; low in water Insoluble in water; soluble in hexane Soluble in DCM; hydrolyzes in water
Reactivity Amine nucleophilicity; ester hydrolysis Acrylamido conjugate addition Acid-catalyzed esterification Allyl ester deprotection under acidic conditions

Key Observations :

  • The target compound’s methyl ester enhances solubility in organic solvents compared to carboxylic acid derivatives (e.g., ).
  • The primary amine enables conjugation reactions (e.g., with carbonyl reagents), unlike the stable acrylamido group in .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling the aminohexanoate backbone with an ethoxycarbonylpropan-2-yl group. Key steps include:

  • Protection of the α-amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups to prevent side reactions .
  • Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) under inert conditions (argon/nitrogen) at 0–25°C. Solvents like DMF or dichloromethane are preferred for solubility .
  • Deprotection using trifluoroacetic acid (TFA) for Boc or catalytic hydrogenation for Z-protected intermediates .
  • Optimization requires monitoring via TLC or HPLC, with yields improved by controlling stoichiometry (1.2–1.5 equivalents of the acylating agent) and reaction time (12–24 hours) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify functional groups (e.g., ethoxy protons at δ ~1.2–1.4 ppm, methyl ester at δ ~3.6–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement. Crystallization in polar solvents (e.g., ethanol/water mixtures) enhances crystal quality .

Q. What are the critical physical and chemical properties to characterize for this compound?

  • Methodological Answer : Essential properties include:

  • Melting Point : Determined via differential scanning calorimetry (DSC).
  • LogP (Partition Coefficient) : Measured via reverse-phase HPLC or calculated using software like MarvinSketch to assess hydrophobicity .
  • Stability : Assessed under varying pH (2–12) and temperature (4–40°C) using accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., SST3 in GPCR heteromers). The ethoxycarbonyl group may engage in hydrophobic interactions, while the aminohexanoate backbone mimics natural ligands like somatostatin-14 .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate binding stability over 100+ ns trajectories. Focus on hydrogen bonding between the amide group and receptor residues .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinity, comparing results to experimental IC₅₀ values .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :

  • Data Validation : Use PLATON or Coot to check for outliers in bond lengths/angles and electron density maps. SHELXL’s restraints (e.g., DFIX, SIMU) improve disordered regions .
  • Twinned Data Analysis : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Synchrotron Radiation : High-resolution data collection (<1.0 Å) at facilities like APS or ESRF reduces ambiguity in electron density interpretation .

Q. How can this compound be functionalized for applications in targeted drug delivery (e.g., peptide conjugates)?

  • Methodological Answer :

  • Site-Specific Modifications : Introduce thiol or azide groups at the ε-amino position for click chemistry (e.g., CuAAC with PEGylated ligands) .
  • Radiolabeling : Chelator conjugation (e.g., DOTA or SAAC derivatives) for ⁹⁹ᵐTc or ¹¹¹In labeling. Optimize reaction pH (6.5–7.5) and ligand concentration (~10⁻⁶ M) to minimize aggregation .
  • In Vivo Testing : Evaluate pharmacokinetics in xenograft models (e.g., AR42J tumors) to compare renal/hepatobiliary clearance profiles .

Q. What analytical techniques differentiate stereoisomers or byproducts formed during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers. Retention times correlate with stereochemistry .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra to reference compounds .
  • LC-MS/MS : Fragment ions (e.g., m/z 145 for ethoxycarbonyl fragments) identify byproducts from incomplete coupling or hydrolysis .

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